Cas no 1261966-69-1 (5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol)

5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol is a specialized organic compound featuring a chloro-substituted ethoxyphenyl group and a formylphenol moiety. Its unique structure makes it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of both electron-withdrawing (chloro) and electron-donating (ethoxy) substituents enhances its reactivity in electrophilic and nucleophilic transformations. The formyl group offers further functionalization potential, enabling the synthesis of Schiff bases or heterocyclic derivatives. This compound is characterized by high purity and stability, ensuring consistent performance in complex synthetic pathways. Its versatility and well-defined reactivity profile make it a preferred choice for researchers in fine chemical synthesis.
5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol structure
1261966-69-1 structure
Product Name:5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol
CAS No:1261966-69-1
MF:C15H13ClO3
MW:276.714923620224
MDL:MFCD18314853
CID:2766518
PubChem ID:53220595
Update Time:2025-05-28

5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol Chemical and Physical Properties

Names and Identifiers

    • MFCD18314853
    • 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
    • DTXSID90685325
    • 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95%
    • 1261966-69-1
    • 5-(2-CHLORO-4-ETHOXYPHENYL)-2-FORMYLPHENOL
    • 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol
    • MDL: MFCD18314853
    • Inchi: 1S/C15H13ClO3/c1-2-19-12-5-6-13(14(16)8-12)10-3-4-11(9-17)15(18)7-10/h3-9,18H,2H2,1H3
    • InChI Key: PJAMURTWQFWHFK-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C1C=CC(C=O)=C(C=1)O)OCC

Computed Properties

  • Exact Mass: 276.055
  • Monoisotopic Mass: 276.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 46.5A^2

5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB321023-5 g
5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95%; .
1261966-69-1 95%
5g
€1159.00 2023-04-26
abcr
AB321023-5g
5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95%; .
1261966-69-1 95%
5g
€1159.00 2025-02-21

Additional information on 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol

Comprehensive Overview of 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol (CAS No. 1261966-69-1)

5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol (CAS No. 1261966-69-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique chloro-ethoxy-phenyl and formylphenol functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, combining both electron-withdrawing and electron-donating substituents, makes it particularly valuable for designing drugs targeting inflammation, microbial infections, and metabolic disorders. Researchers are increasingly exploring its potential in structure-activity relationship (SAR) studies to optimize therapeutic efficacy.

In recent years, the demand for high-purity intermediates like 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol has surged, driven by advancements in precision medicine and green chemistry. The compound's synthetic versatility aligns with the growing focus on sustainable synthesis methods, such as catalytic hydrogenation and microwave-assisted reactions, which reduce environmental impact. A frequent query among chemists is: "How can CAS 1261966-69-1 be integrated into one-pot multicomponent reactions?" This reflects the industry's push toward time-efficient and cost-effective production processes.

The compound's physicochemical properties, including solubility in polar aprotic solvents like DMSO and acetone, further enhance its applicability in high-throughput screening (HTS) platforms. Its phenolic hydroxyl group allows for facile derivatization, enabling the creation of prodrugs or bioconjugates. Notably, 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol has been investigated in cancer drug discovery, particularly for modulating kinase inhibitors. A trending topic in forums involves its role in AI-driven drug design, where machine learning models predict its interactions with biological targets like cyclooxygenase-2 (COX-2).

From an analytical chemistry perspective, the compound's detection and quantification often employ HPLC-UV or LC-MS techniques, addressing the need for quality control in industrial batches. Users frequently search for "CAS 1261966-69-1 stability under acidic/basic conditions", highlighting concerns about storage conditions and shelf life. Recent studies also explore its potential in material science, such as synthesizing fluorescent probes for bioimaging applications.

In summary, 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol exemplifies the intersection of medicinal chemistry and industrial innovation. Its adaptability to green synthetic routes, coupled with emerging applications in computational drug discovery, positions it as a compound of enduring relevance. Future research may focus on its scalability and regulatory compliance, ensuring alignment with global pharmaceutical standards.

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